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protocol for using 4-undecylphenol as a positive control in estrogenicity assays

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Compound of Interest		
Compound Name:	Phenol, 4-undecyl-	
Cat. No.:	B1606866	Get Quote

Application Note: 4-Undecylphenol as a Positive Control in Estrogenicity Assays

Introduction

4-Undecylphenol is a member of the alkylphenol chemical class, which is known to possess estrogenic activity. These compounds are considered xenoestrogens, as they can mimic the effects of the natural estrogen, 17β-estradiol (E2), by binding to and activating the estrogen receptor (ER). Due to its reliable, weak-to-moderate estrogenic activity, 4-undecylphenol serves as an effective positive control in a variety of in vitro assays designed to screen and characterize potential endocrine-disrupting chemicals (EDCs). Its use allows researchers to validate assay performance and normalize the responses of test compounds relative to a known standard.

Mechanism of Action

Like other estrogenic compounds, 4-undecylphenol binds to estrogen receptors (ER α and ER β).[1] This binding initiates a conformational change in the receptor, leading to its dimerization.[2][3] The activated receptor dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[1][2][4] This interaction recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, ultimately leading to a physiological response such as cell proliferation or the production of specific proteins.[4]







Applications

4-Undecylphenol is suitable for use as a positive control in various estrogenicity assays, including:

- Cell Proliferation Assays (E-SCREEN): Based on the estrogen-dependent proliferation of human breast cancer cell lines like MCF-7.[5][6][7]
- Receptor-Reporter Gene Assays (YES/YAS): Utilizes engineered yeast or animal cells containing the human estrogen receptor and a reporter gene that is expressed upon receptor activation.
- Estrogen Receptor Binding Assays: A competitive binding assay that measures the ability of a test chemical to displace a radiolabeled estrogen ligand from the ER.

Quantitative Data Summary

While specific quantitative data for 4-undecylphenol is not as widely published as for other alkylphenols, the table below provides data for structurally related and commonly used alkylphenol positive controls, 4-tert-octylphenol and 4-nonylphenol, to represent the expected range of potency. These compounds exhibit weak estrogenic activity, with receptor binding affinities and effective concentrations that are several orders of magnitude lower than that of 17β-estradiol.



Compound	Assay Type	Endpoint	Potency (Ki or EC50)	Reference Estrogen (E2)	Source
4-tert- Octylphenol	ER Binding Assay	Receptor Affinity (Ki)	~50 nM	~0.4 nM	[8]
4- Nonylphenol	ER Binding Assay	Receptor Affinity (Ki)	~50 - 65,000 nM	~0.4 nM	[8]
4-tert- Octylphenol	Uterotrophic Assay (in vivo)	Uterine Weight Gain	50-200 mg/kg (oral)	-	[8]
4- Nonylphenol	Uterotrophic Assay (in vivo)	Uterine Weight Gain	25-100 mg/kg (oral)	-	[8]

Visualized Pathways and Workflows Estrogen Receptor Genomic Signaling Pathway

Caption: Genomic signaling pathway of estrogen receptor activation.

General Workflow for In Vitro Estrogenicity Assaysdot

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